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molecular formula C8H12IN3O B8409031 3-amino-N-pyridin-3-yl-propionamide hydroiodide

3-amino-N-pyridin-3-yl-propionamide hydroiodide

Cat. No. B8409031
M. Wt: 293.10 g/mol
InChI Key: XLTCIXGDIHIFMK-UHFFFAOYSA-N
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Patent
US07799810B2

Procedure details

To a stirred suspension of [2-(pyridin-3-ylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester (0.075 g, 0.28 mmol) in MeCN (3 ml) is added dropwise TMSI (0.05 ml, 0.34 mmol). After 30 minutes, MeOH (1 ml) is added and stirring continued for a further 20 minutes. The solvent is removed in vacuo and the crude residue is triturated with MeOH/EtOAc to afford the title compound as a cream crystalline solid.
Quantity
0.075 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][C:10](=[O:18])[NH:11][C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)(C)(C)C.[Si]([I:24])(C)(C)C.CO>CC#N>[IH:24].[NH2:7][CH2:8][CH2:9][C:10]([NH:11][C:12]1[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=1)=[O:18] |f:4.5|

Inputs

Step One
Name
Quantity
0.075 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC(NC=1C=NC=CC1)=O)=O
Name
Quantity
3 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0.05 mL
Type
reactant
Smiles
[Si](C)(C)(C)I
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
continued for a further 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude residue is triturated with MeOH/EtOAc

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
I.NCCC(=O)NC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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